molecular formula C11H13ClO B2508290 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran CAS No. 57899-16-8

5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

Cat. No.: B2508290
CAS No.: 57899-16-8
M. Wt: 196.67
InChI Key: DVRYIRZASBSPAB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran (CAS 57899-16-8) is a high-value benzofuran derivative serving as a critical synthetic intermediate in organic and medicinal chemistry research. This compound, with the molecular formula C11H13ClO and a molecular weight of 196.67, features a chloromethyl group that makes it a versatile building block for further functionalization, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions . Its primary research value lies in the development of novel therapeutic agents, particularly in oncology. Benzofuran scaffolds are recognized for their wide range of biological activities . Recent scientific investigations have demonstrated that structurally complex benzofuran derivatives exhibit potent anticancer properties against various human cancer cell lines, including non-small-cell lung cancer (NSCLC), leukemia, and colorectal cancer . Researchers utilize this compound to synthesize new molecules that can act as epidermal growth factor receptor (EGFR) inhibitors or induce apoptosis in malignant cells . Beyond oncology, benzofuran-based compounds are also explored for their documented antimicrobial and antifungal activities against organisms like Candida albicans and Gram-positive bacteria, making them a subject of interest in infectious disease research . This reagent is intended for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-(chloromethyl)-2,2-dimethyl-3H-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRYIRZASBSPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57899-16-8
Record name 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran can be achieved through several methods. One common approach involves the chloromethylation of 2,2-dimethyl-2,3-dihydro-1-benzofuran. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the benzofuran ring to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of high-pressure reactors and temperature control can improve the selectivity and yield of the desired product.

Chemical Reactions Analysis

Substitution Reactions

The chloromethyl group (-CH2Cl) undergoes nucleophilic substitution reactions with various nucleophiles. Key findings include:

Reagents and Conditions

  • Amines : Reacts with primary amines (e.g., methylamine) in polar aprotic solvents (DMSO, acetonitrile) at 60–80°C to yield amine derivatives .

  • Thiols : Substitution with thiols (e.g., benzyl mercaptan) in the presence of K2CO3 produces thioether derivatives .

  • Azides : Sodium azide (NaN3) in DMF at 50°C generates azido derivatives, which are precursors for click chemistry .

Example Reaction
C11H13ClO+R-NH2C11H13NRO+HCl\text{C}_{11}\text{H}_{13}\text{ClO} + \text{R-NH}_2 \rightarrow \text{C}_{11}\text{H}_{13}\text{NRO} + \text{HCl}

Table 1: Substitution Reaction Outcomes

NucleophileSolventTemperature (°C)Yield (%)Reference
MethylamineDMSO8085
BenzylthiolAcetone6078
NaN3DMF5092

Oxidation Reactions

The dihydrobenzofuran core can undergo oxidation to form fully aromatic benzofuran derivatives.

Key Pathways

  • Peracid Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in CH2Cl2 oxidizes the dihydro ring to a benzofuran system .

  • Metal-Catalyzed Oxidation : MnO2 or CrO3 in acetic acid selectively oxidizes the benzylic C-H bonds .

Table 2: Oxidation Reagents and Yields
| Reagent | Solvent | Prod

Scientific Research Applications

Medicinal Chemistry Applications

5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is investigated for its pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzofuran compounds exhibit significant antibacterial effects against various pathogens. The presence of halogen substituents enhances this activity by disrupting bacterial cell walls .
  • Anti-inflammatory Properties : In vitro research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production in macrophages, suggesting its potential in treating inflammatory diseases.
  • Anticancer Potential : The compound has been evaluated for its anticancer properties. For instance, benzofuran derivatives have demonstrated activity against cancer cell lines, indicating that modifications in the structure can lead to enhanced therapeutic effects .

Organic Synthesis Applications

In organic synthesis, this compound serves as an important intermediate for developing more complex organic molecules. Specific applications include:

  • Building Block for Pharmaceuticals : The compound is utilized as a precursor in synthesizing various biologically active molecules, including potential drug candidates targeting different diseases.
  • Synthesis of Agrochemicals : Its unique structure allows it to be used in creating agrochemicals that may enhance crop protection and yield.

Material Science Applications

The compound's distinct properties make it valuable in material science:

  • Development of Novel Materials : Research indicates its application in creating materials with specific properties such as fluorescence or conductivity. This can be particularly useful in developing organic semiconductors or liquid crystals .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

  • Antibacterial Activity Study :
    • A study evaluated the antibacterial effects of several benzofuran derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria due to structural modifications involving chloromethyl groups .
  • Anti-inflammatory Mechanism Investigation :
    • Research focused on the anti-inflammatory properties of this compound revealed its ability to inhibit cytokine production effectively. This suggests a mechanism where the chloromethyl group interacts with nucleophilic sites within biological molecules.
  • Synthesis of Complex Molecules :
    • The compound has been successfully employed as an intermediate in synthesizing other pharmacologically active compounds through various organic reactions, demonstrating its versatility in medicinal chemistry applications .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran depends on its specific application. In medicinal chemistry, its biological activity may involve the interaction with cellular targets such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules, thereby modulating their function. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The benzofuran scaffold is highly modular, with substituents influencing physicochemical properties and biological activity. Key comparisons include:

Substituent Effects
  • Halogen Type: 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran (CAS 5337-94-0, C₁₀H₁₁BrO, MW 227.10) replaces chlorine with bromine, increasing molecular weight and polarizability. 5-(2-Bromoethyl)-2,3-dihydrobenzofuran (CAS 127264-14-6, C₁₀H₁₁BrO, MW 227.10) features a bromoethyl chain, offering a longer linker for conjugation compared to chloromethyl .
  • Functional Group Diversity :

    • 5-Chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran (CAS N/A, C₁₈H₁₇ClO₃S , MW 348.84) introduces a sulfonyl group, enhancing electron-withdrawing effects and stability. This substituent is associated with antitumor and antimicrobial activities .
    • Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (CAS 1187828-95-0, C₁₀H₉BrO₃ , MW 257.09) includes an ester group, improving solubility and metabolic stability .
Steric and Electronic Effects
  • 5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS 155814-22-5, C₉H₆ClFO₂ , MW 200.59) contains a ketone, enabling hydrogen bonding and altering redox properties .

Biological Activity

5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C11H13ClO
  • Molecular Weight : 198.68 g/mol
  • CAS Number : 1146290-40-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and anti-inflammatory agent.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with halogen substitutions have shown enhanced activity against Gram-positive bacteria due to their ability to disrupt bacterial cell walls.

Anti-inflammatory Properties

In vitro studies suggest that this compound may modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential role in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • The chloromethyl group may interact with nucleophilic sites in proteins or nucleic acids.
  • The benzofuran structure contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Study 1: Antibacterial Efficacy

A study published in ACS Omega evaluated the antibacterial efficacy of various benzofuran derivatives, including those structurally related to this compound. The results demonstrated that compounds with halogen substitutions exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus as low as 12.5 µg/mL .

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation focusing on anti-inflammatory activity, researchers treated RAW264.7 macrophage cells with this compound. The compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialMIC against Staphylococcus aureus: 12.5 µg/mL
Anti-inflammatoryReduced TNF-α and IL-6 production

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran, and how do reaction conditions influence efficiency?

  • Answer : The compound is synthesized via nucleophilic substitution, often using 2,3-dihydrobenzofuran derivatives and chloromethylating agents. A common method involves reacting dihydrobenzofuran precursors with chloromethyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (60–80°C) to facilitate substitution . Key factors include solvent choice (to stabilize intermediates), base strength (to deprotonate without side reactions), and temperature control (to minimize decomposition). For example, prolonged heating may lead to ring-opening byproducts, necessitating reaction monitoring via TLC or GC-MS .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chloromethyl protons at δ 4.2–4.5 ppm) and diastereotopic methyl groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 198.64) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing. For example, SHELX software is widely used for structure refinement, leveraging data from synchrotron sources for high-resolution analysis .

Q. How can researchers optimize purification to achieve >95% purity for biological assays?

  • Answer : Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Recrystallization in ethanol or diethyl ether enhances purity. Analytical HPLC with UV detection (λ = 254 nm) validates purity, while elemental analysis confirms stoichiometry .

Advanced Research Questions

Q. How does the chloromethyl group’s position affect reactivity compared to bromo or methoxy analogs?

  • Answer : The chloromethyl group at C5 enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols) more readily than methoxy groups. Bromo analogs exhibit similar reactivity but require harsher conditions (e.g., NaI in acetone for Finkelstein reactions). Computational studies (DFT) reveal lower activation barriers for chloromethyl substitution due to Cl’s moderate leaving-group ability compared to Br .

Q. What computational strategies predict reaction pathways or electronic properties?

  • Answer :

  • DFT Calculations : Gaussian or ORCA software models transition states for substitution reactions. For example, Fukui indices identify nucleophilic/electrophilic sites on the benzofuran ring .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics. Polar solvents (e.g., DMF) stabilize charge-separated intermediates, as shown in free-energy profiles .
  • Database Tools : PubChem and Reaxys provide thermodynamic data (e.g., ΔG‡ for chloromethylation) to validate computational predictions .

Q. How should researchers resolve contradictions in reported stability data under acidic/basic conditions?

  • Answer : Contradictions may arise from varying pH or solvent systems. Design controlled experiments:

  • Acidic Conditions : Expose the compound to HCl (0.1–1 M) in THF/water mixtures. Monitor degradation via HPLC; chloromethyl hydrolysis to hydroxyl derivatives is common at pH < 3 .
  • Basic Conditions : Treat with NaOH (0.1–1 M) in ethanol. NMR tracks dechlorination or ring-opening. Conflicting data often stem from trace metal catalysts (e.g., Fe³⁺) accelerating decomposition .

Q. What methodologies assess biological activity in medicinal chemistry contexts?

  • Answer :

  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7) using MTT assays. IC₅₀ values correlate with substituent electron-withdrawing effects (e.g., chloromethyl enhances cytotoxicity vs. methyl) .
  • Molecular Docking : AutoDock Vina models interactions with target proteins (e.g., tubulin). The chloromethyl group’s hydrophobic interactions improve binding affinity compared to unsubstituted analogs .

Data Contradiction Analysis

  • Synthetic Yield Discrepancies : Studies report yields ranging from 50% to 85% for chloromethylation. Differences arise from solvent purity (anhydrous DMF vs. technical grade) and base selection (K₂CO₃ vs. Et₃N). Triethylamine may cause side reactions with chloromethyl chloride, reducing yield .
  • Stability in Protic Solvents : Some studies note rapid decomposition in methanol, while others report stability. Contradictions likely stem from trace acid impurities (e.g., formic acid) in solvents, necessitating Karl Fischer titration for moisture analysis .

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